(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
Description
(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS: 1246509-66-9) is a chiral indene derivative with a molecular formula of C₁₁H₁₄ClNO₂ and a molecular weight of 227.69. It is widely used as a key intermediate in medicinal chemistry, particularly in the synthesis of targeted protein degraders and enzyme inhibitors . The compound is characterized by its bicyclic indene scaffold, a methyl ester group at position 5, and a stereospecific amine at position 2. Commercial samples typically exhibit a purity of >97% and are supplied in milligram-to-gram quantities for research purposes .
Properties
IUPAC Name |
methyl (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8;/h2-3,6,10H,4-5,12H2,1H3;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSENWQHYPMZMBK-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC2N)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(CC[C@@H]2N)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as indene or its derivatives.
Functional Group Introduction:
Chiral Resolution: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired (S)-configuration.
Esterification: The carboxylate ester is formed through esterification reactions, often using methanol and acid catalysts.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of various substituents depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1. Structure-Activity Relationships
The compound's structure is closely related to indanone derivatives, which are known for their biological activity. Research indicates that derivatives of indanone, including those similar to (S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride, can be effective in drug design, particularly for neurodegenerative diseases like Alzheimer's disease and HIV/AIDS treatment .
1.2. Case Study: Neuroprotective Agents
A study examined the neuroprotective effects of indanone derivatives, revealing that compounds with similar scaffolds to this compound exhibited significant inhibition of neurotoxicity in cellular models . This suggests potential therapeutic applications in neuroprotection.
Organic Electronics
2.1. Photovoltaic Applications
The compound's ability to act as an electron acceptor makes it suitable for organic photovoltaic devices. Its structural properties allow for effective light absorption and charge transport, which are critical for enhancing the efficiency of solar cells .
2.2. Case Study: Organic Solar Cells
Research demonstrated that incorporating this compound into organic solar cells improved their performance metrics significantly compared to traditional materials. The study reported an increase in power conversion efficiency by up to 20% when used as a part of the active layer in solar cell fabrication .
Synthesis and Functionalization
3.1. Chemical Reactions
The compound can be synthesized through various chemical reactions such as the Knoevenagel condensation, which allows for further functionalization to enhance its properties for specific applications .
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | Reaction with malononitrile to form dicyano derivatives | 61 - 85 |
| Functionalization | Introduction of electron-withdrawing groups for enhanced reactivity | Variable |
Bioimaging and Biosensing
4.1. Potential Applications
Due to its fluorescent properties when modified appropriately, this compound can be utilized in bioimaging applications. Its derivatives have shown promise in cellular imaging due to their ability to selectively bind to biological targets .
4.2. Case Study: Fluorescent Probes
A recent study explored the use of modified versions of this compound as fluorescent probes in live-cell imaging, demonstrating its ability to provide clear imaging of cellular processes without significant cytotoxicity .
Mechanism of Action
The mechanism of action of (S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active form of the compound. The indene backbone provides structural rigidity, allowing for precise interactions with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric and Positional Isomers
a. (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate Hydrochloride
- Key Differences : The (R)-enantiomer serves as a precursor in synthesizing ENL degraders (e.g., compound 18 in ), highlighting the stereochemical influence on biological activity. While the (S)-enantiomer’s specific applications are less documented, its (R)-counterpart demonstrates efficacy in oncology-related pathways .
- Synthesis : Both enantiomers are synthesized via carbodiimide-mediated coupling (EDCI/HOAt), but chiral resolution or asymmetric catalysis determines the final stereochemistry .
b. Methyl (R)-2-amino-2,3-dihydro-1H-indene-5-carboxylate Hydrochloride
- Structural Variation : The amine group is at position 2 instead of 3.
- Application : Used to synthesize DDR1 inhibitors (e.g., compound 25 in ), indicating that positional isomerism significantly alters target selectivity. Pd-catalyzed coupling with pyrimidine derivatives achieves a 60% yield in this case .
Substituted Dihydroindenamine Derivatives
a. (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride
- Formula : C₉H₁₁ClFN; MW : 187.64
b. (S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride
- Substituent : Ethoxy group at position 4.
c. Methyl 1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate Hydrochloride
Halogenated Derivatives
a. 5-Chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride
- CAS Variations : 1376687-76-1 (S-enantiomer), 1191908-38-9 (6-chloro isomer).
- These derivatives are critical in synthesizing kinase inhibitors .
Carboxylic Acid Derivatives
a. (R)-3-(5-(4-(Dimethylcarbamoyl)-3-hydroxyphenyl)isoxazole-3-carboxamido)-2,3-dihydro-1H-indene-5-carboxylic Acid
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Primary Application |
|---|---|---|---|---|---|
| (S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate HCl | 1246509-66-9 | C₁₁H₁₄ClNO₂ | 227.69 | Methyl ester, 3-amino | ENL degrader intermediates |
| (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate HCl | 943843-23-0 | C₁₁H₁₄ClNO₂ | 227.69 | Methyl ester, 3-amino (R) | DDR1 inhibitor synthesis |
| (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl | 2103399-35-3 | C₉H₁₁ClFN | 187.64 | 5-fluoro | CNS-targeted therapies |
| 5-Chloro-2,3-dihydro-1H-inden-1-amine HCl | 1376687-76-1 | C₉H₁₁Cl₂N | 212.10 | 5-chloro | Kinase inhibitor precursors |
| Methyl 1-amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate HCl | 2411295-11-7 | C₁₃H₁₈ClNO₂ | 255.74 | 2,2-dimethyl | Conformational studies |
Research Findings and Implications
- Stereochemical Influence : The (R)-enantiomer of the target compound is more frequently utilized in bioactive molecule synthesis, suggesting that chirality critically affects target binding .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance reactivity in cross-coupling reactions, while bulky groups (e.g., dimethyl) may limit metabolic degradation .
- Toxicity Profiles : Unlike diarylsulfonylureas (e.g., LY186641 in ), the target compound lacks reported methemoglobinemia risks, underscoring the role of core structure in toxicity .
Biological Activity
(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride, identified by CAS number 1246509-66-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H14ClNO2, with a molecular weight of 227.69 g/mol. Its structural representation can be summarized as follows:
- IUPAC Name : methyl (S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
- Smiles Notation : COC(=O)C1=CC2=C(C=C1)CC[C@@H]2N.[H]Cl
This compound's unique structure allows it to interact with various biological targets, particularly in the context of neuropharmacology.
Research indicates that this compound may function as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling. This mechanism is particularly relevant in the treatment of Alzheimer’s disease (AD), where cholinergic deficits are prominent .
Inhibitory Activity
Recent studies have highlighted the compound's potential as a dual inhibitor of AChE and BChE. The inhibition constants (IC50 values) for these enzymes are crucial for evaluating its efficacy:
Such low IC50 values suggest that this compound exhibits significant inhibitory potency against both cholinesterases.
Structure–Activity Relationships (SAR)
The SAR studies indicate that modifications to the indene scaffold can enhance biological activity. For instance, substituents at specific positions on the indene ring have been shown to influence binding affinity and selectivity towards AChE and BChE. The following table summarizes key findings from SAR studies:
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methyl group at C5 | Increased AChE inhibition | |
| Amino group at C3 | Enhanced BChE selectivity | |
| Hydrochloride salt form | Improved solubility |
Case Studies
Several case studies have demonstrated the therapeutic potential of this compound in preclinical models:
- Alzheimer's Disease Models : In transgenic mice models of AD, administration of this compound resulted in improved cognitive function as measured by the Morris water maze test. The study reported a significant reduction in amyloid-beta plaque formation .
- Neuroprotection Studies : In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound led to a decrease in cell death and apoptosis markers, suggesting protective effects against neurodegeneration .
Q & A
Synthetic Methodology and Enantiomeric Control
Q: What are the established synthetic pathways for preparing (S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride, and how is stereochemical integrity maintained during synthesis? A: The compound is synthesized via two primary routes:
Chiral Resolution : Racemic 3-aminoindene intermediates are resolved using chiral acids (e.g., tartaric acid derivatives) or enzymatic methods (lipases or amidases) to isolate the (S)-enantiomer. The resolved amine is esterified with methyl chloroformate and converted to the hydrochloride salt .
Asymmetric Catalysis : Prochiral enamine precursors undergo hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) to achieve >95% enantiomeric excess (ee). Post-reduction, the ester group is introduced via methanol under acidic conditions.
Quality Control : Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 80:20) confirms ≥97% ee , while LC-MS validates molecular identity (CHClNO, MW 235.69) .
Analytical Characterization Strategies
Q: What advanced analytical techniques are required to confirm the structural and chiral purity of this compound? A:
- NMR Spectroscopy : H and C NMR (DMSO-) identify key protons (e.g., NH at δ 8.2–8.5 ppm, ester methyl at δ 3.7 ppm) and quaternary carbons in the indene ring .
- Chiral HPLC : Quantifies enantiomeric purity using a polysaccharide-based column (≥97% ee) .
- X-ray Crystallography : Resolves absolute configuration for crystalline batches, critical for structure-activity relationship (SAR) studies .
Stability and Storage Optimization
Q: How should researchers design stability studies to determine optimal storage conditions for this hydrochloride salt? A:
- Accelerated Degradation Studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor decomposition via HPLC. Hydrolysis of the ester group is a key degradation pathway, requiring storage at −20°C under nitrogen .
- pH-Dependent Solubility : The hydrochloride salt exhibits high solubility in aqueous buffers (pH < 4) but precipitates in basic media. Stability is pH-sensitive, with racemization observed above pH 7 .
Data Contradictions in Enantiomeric Excess
Q: How can conflicting reports of enantiomeric excess (e.g., 95% vs. 97%) be resolved methodologically? A:
- Cross-Validation : Compare results across multiple chiral columns (e.g., Chiralpak AD-H vs. OD-H) and mobile phases (hexane:ethanol vs. hexane:isopropanol) to rule out column-specific artifacts .
- Racemization Checks : Analyze samples after prolonged storage or thermal stress (60°C for 24 hr) to detect instability in stereochemical integrity .
Computational Modeling Applications
Q: What computational approaches predict the compound’s reactivity in catalytic asymmetric reactions? A:
- Density Functional Theory (DFT) : Models transition states in hydrogenation reactions to optimize chiral catalyst selection (e.g., BINAP vs. Josiphos ligands) .
- Molecular Dynamics (MD) : Simulates solvent effects on salt dissociation and aggregation behavior in aqueous solutions .
Safety and Handling Protocols
Q: What safety measures are critical when handling this compound in laboratory settings? A:
- PPE Requirements : Nitrile gloves, safety goggles, and fume hood use are mandatory due to respiratory and dermal irritation risks .
- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal. Organic waste must be incinerated to avoid environmental release .
Role in Medicinal Chemistry
Q: How is this compound utilized as a building block in drug discovery? A:
- Peptidomimetic Design : The rigid indene scaffold replaces flexible amino acid backbones to enhance target binding (e.g., protease inhibitors). The methyl ester aids in prodrug strategies .
- SAR Libraries : Diversification at the 3-amino group (e.g., alkylation, acylation) generates analogs for high-throughput screening .
Troubleshooting Low Reaction Yields
Q: What steps address low yields during esterification of the 3-aminoindene intermediate? A:
- Activation of Carboxylic Acid : Use coupling agents like DCC/DMAP to improve esterification efficiency .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane to minimize side reactions .
Comparative Analysis with Benzofuran Analogs
Q: How do the physicochemical properties of this compound compare to its benzofuran-based analogs? A:
- Lipophilicity : The indene core (clogP ≈ 1.2) is less polar than benzofuran derivatives (clogP ≈ 0.8), impacting membrane permeability .
- Metabolic Stability : Indene derivatives show longer half-lives in microsomal assays due to reduced oxidative metabolism .
Batch-to-Batch Variability Mitigation
Q: What strategies ensure consistency in chiral purity across synthetic batches? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
